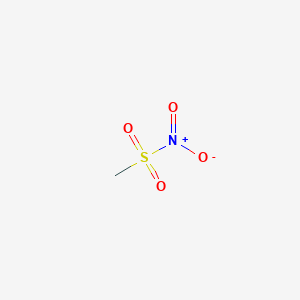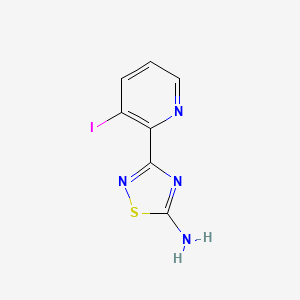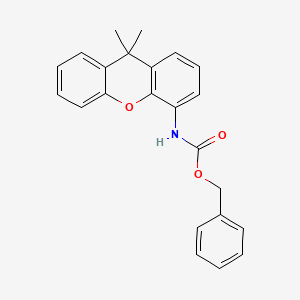![molecular formula C16H30OSi B12626571 [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 920019-14-3](/img/structure/B12626571.png)
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a hept-4-en-6-yn-1-yl group attached to a tri(propan-2-yl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of hept-4-en-6-yn-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby influencing the reactivity and selectivity of the reactions. Additionally, its unique structure allows it to participate in various chemical transformations, contributing to its versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
- [(Hept-4-en-6-yn-1-yl)oxy]tri(methyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(ethyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(butyl)silane
These compounds share similar structural features but differ in the nature of the alkyl groups attached to the silicon atom. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications.
Eigenschaften
CAS-Nummer |
920019-14-3 |
|---|---|
Molekularformel |
C16H30OSi |
Molekulargewicht |
266.49 g/mol |
IUPAC-Name |
hept-4-en-6-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H30OSi/c1-8-9-10-11-12-13-17-18(14(2)3,15(4)5)16(6)7/h1,9-10,14-16H,11-13H2,2-7H3 |
InChI-Schlüssel |
UYJBXXUATABGTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)






![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)


![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
